3-氨基-1-甲基-1H-吡唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

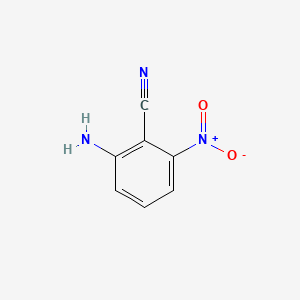

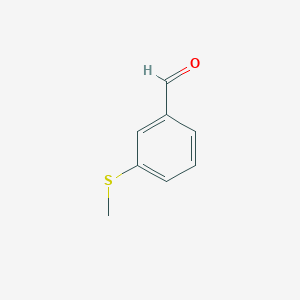

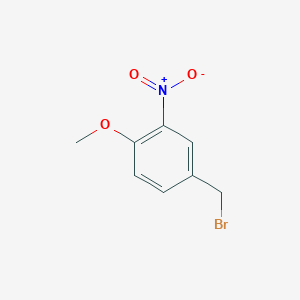

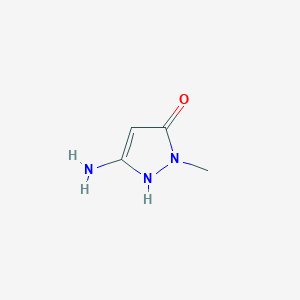

3-Amino-1-methyl-1H-pyrazol-5-ol, also known as 5-Methyl-3-pyrazolamine, is a heterocyclic compound with the empirical formula C4H7N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A common method involves the condensation reaction between hydrazones and nitroolefins mediated with strong bases . Other methods include the reaction of dialkyl azodicarboxylates with substituted propargylamines , and the reaction of β,γ-unsaturated hydrazones with copper catalysts .Molecular Structure Analysis

The molecular structure of 3-amino-1-methyl-1H-pyrazol-5-ol consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a methyl group (CH3) and an amino group (NH2) is attached to one of the nitrogen atoms .Chemical Reactions Analysis

3-Amino-1-methyl-1H-pyrazol-5-ol can participate in various chemical reactions. For instance, it can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .Physical And Chemical Properties Analysis

3-Amino-1-methyl-1H-pyrazol-5-ol is a solid at room temperature. It has a molecular weight of 97.12 . The boiling point is 213 °C/14 mmHg and the melting point is 45-47 °C .科学研究应用

Medicinal Chemistry

Amino-Pyrazoles, including 3-amino-1-methyl-1H-pyrazol-5-ol, have been extensively studied in medicinal chemistry . They are advantageous frameworks that can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX, and others . They also target important areas for bacterial and virus infections .

Anticancer Applications

3-amino-1-methyl-1H-pyrazol-5-ol derivatives have shown cytotoxicity to several human cell lines . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, which is a major therapeutic target for B-cell-driven malignancies .

Antioxidant Activities

4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which can be synthesized from 3-amino-1-methyl-1H-pyrazol-5-ol, have shown good radical scavenging activity . Some of these derivatives are even more active than ascorbic acid, which is used as a standard .

Synthesis of Pyrazoloquinolinones

3-Amino-5-methyl-1H-pyrazol-5-ol is used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones .

Synthesis of Bispyrazole Derivatives

3-Amino-1-methyl-1H-pyrazol-5-ol can be used in the synthesis of bispyrazole derivatives via one-pot pseudo three-component reactions . These derivatives have various applications in different fields .

Beta-Sheet Template

3-Amino-5-methyl-1H-pyrazol-5-ol has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .

安全和危害

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves and dust masks, should be used when handling this compound .

属性

IUPAC Name |

5-amino-2-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-7-4(8)2-3(5)6-7/h2,6H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVFIVSNVVUSCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508762 |

Source

|

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1-methyl-1H-pyrazol-5-ol | |

CAS RN |

54235-29-9 |

Source

|

| Record name | 5-Amino-2-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。